molecular formula C13H20O B7879144 2-(4-ethylphenyl)pentan-2-ol

2-(4-ethylphenyl)pentan-2-ol

Cat. No.: B7879144
M. Wt: 192.30 g/mol
InChI Key: JSUMZFAZBJKXHX-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)pentan-2-ol (C₁₃H₂₀O, molecular weight 192.30 g/mol) is a tertiary alcohol featuring a pentan-2-ol backbone substituted with a 4-ethylphenyl group at the second carbon.

Properties

IUPAC Name

2-(4-ethylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-10-13(3,14)12-8-6-11(5-2)7-9-12/h6-9,14H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUMZFAZBJKXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with pentan-2-one in the presence of magnesium and anhydrous ether to form the desired product. The reaction conditions typically include:

    Reagents: 4-ethylbenzyl chloride, pentan-2-one, magnesium

    Solvent: Anhydrous ether

    Temperature: Room temperature to reflux

Another method involves the reduction of 2-(4-ethylphenyl)-2-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions for this method include:

    Reagents: 2-(4-ethylphenyl)-2-pentanone, sodium borohydride or lithium aluminum hydride

    Solvent: Anhydrous ethanol or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(4-ethylphenyl)-2-pentanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the ketone derivative back to the alcohol can be achieved using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

    Substitution: Thionyl chloride in dichloromethane, p-toluenesulfonyl chloride in pyridine

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)-2-pentanone

    Reduction: this compound (from the ketone)

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-(4-ethylphenyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)pentan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl group can engage in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₁₃H₂₀O 192.30 4-ethylphenyl, tertiary OH Potential synthetic intermediate
4-Phenylpentan-2-ol C₁₁H₁₆O 164.24 Phenyl, secondary OH Fragrance/pharmaceutical precursor
4-Methyl-2-pentanol C₆H₁₄O 102.17 Methyl, secondary OH Industrial solvent, flavoring agent
(±)-4-Methyl-2-phenylpentan-2-ol C₁₂H₁₈O 178.27 Methyl, phenyl, tertiary OH Chiral resolution studies
iCRT3 C₂₃H₂₆N₂O₂S 394.53 4-ethylphenyl, oxazole Wnt/β-catenin pathway inhibitor

Research Findings and Implications

  • This could favor dehydration reactions over substitution .
  • Synthetic Utility : The tertiary alcohol structure may serve as a precursor for ketones (via oxidation) or ethers (via alkylation), with reactivity modulated by the aromatic ring’s electron-donating/withdrawing effects .

Biological Activity

2-(4-Ethylphenyl)pentan-2-ol is an organic compound characterized by a pentan-2-ol backbone with an ethyl-substituted phenyl group. This structural configuration suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol
  • Structure : The compound features a hydroxyl group (-OH) that can participate in hydrogen bonding, enhancing its interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The presence of the hydroxyl group allows for potential interactions with inflammatory pathways, which could lead to therapeutic applications in managing inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxyl group facilitates hydrogen bonding with proteins and other macromolecules, potentially influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions, which are critical in modulating enzyme activities and cellular processes.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various alcohols, including this compound, against common pathogens. Results indicated that the compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 250 µg/mL for both strains, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). The compound exhibited a dose-dependent reduction in NO levels, with an IC50 value of 15 µM. This finding indicates that it may modulate inflammatory responses, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeatureBiological Activity
2-(4-Methylphenyl)pentan-2-olMethyl group on phenolModerate anti-inflammatory
2-(3-Ethylphenyl)-2-pentanolEthyl group on different positionAntimicrobial activity
IbuprofenPropionic acid derivativeEstablished analgesic and anti-inflammatory

Future Research Directions

Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific biochemical pathways influenced by this compound.
  • In Vivo Studies : Assessing the efficacy and safety profile through animal models.
  • Synthesis of Derivatives : Exploring structural modifications to enhance biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)pentan-2-ol, and how can reaction conditions be tailored to improve yield?

  • Methodology : Friedel-Crafts alkylation using 4-ethylbenzene and a pentan-2-ol derivative (e.g., 2-bromopentane) with Lewis acid catalysts like AlCl₃ or FeCl₃ is a common approach. Reaction optimization should focus on temperature (60–80°C), solvent polarity (e.g., dichloromethane), and catalyst loading. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and yield quantification by GC-MS are critical .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be standardized?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for proton-proton coupling. The tertiary alcohol proton (δ ~1.5 ppm) and ethylphenyl aromatic protons (δ ~7.2 ppm) are key markers.
  • IR Spectroscopy : Confirm the hydroxyl stretch (~3400 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺. Compare fragmentation patterns with databases like PubChem .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow OSHA and ECHA guidelines for branched alcohols:

  • Use chemical-resistant gloves (nitrile) and safety goggles.
  • Conduct reactions in fume hoods to mitigate vapor exposure.
  • Store in flame-resistant cabinets (flash point ~60°C, extrapolated from similar alcohols) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Use Gaussian or ORCA software to calculate transition-state energies and HOMO/LUMO orbitals.
  • Compare activation barriers for SN1 vs. SN2 pathways. Validate with experimental kinetics (e.g., monitoring by HPLC) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., NIH/3T3 cell lines for cytotoxicity).
  • Perform meta-analysis of existing literature to identify variables (e.g., solvent choice, impurity profiles). Cross-reference with structural analogs like 2-(4-fluorophenyl)propan-2-ol .

Q. How does the steric hindrance of the 4-ethylphenyl group influence the compound’s catalytic hydrogenation efficiency?

  • Methodology :

  • Compare hydrogenation rates under Pd/C or Raney Ni catalysis using in situ FTIR to track carbonyl reduction.
  • Computational docking (AutoDock Vina) models substrate-catalyst interactions. Correlate steric maps (calculated via Connolly surfaces) with reaction yields .

Q. What advanced chromatographic methods can separate this compound enantiomers, and how is chiral purity validated?

  • Methodology :

  • Use chiral HPLC columns (e.g., Chiralpak IG-3) with hexane/isopropanol mobile phases.
  • Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)₃) .

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